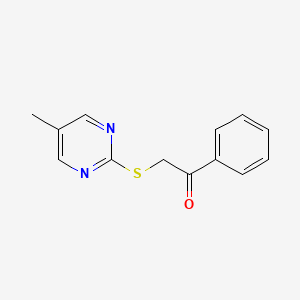
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been synthesized using various methods.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have anticancer properties and can inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid beta peptides.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cancer cell proliferation and inflammation. It may also interact with amyloid beta peptides and prevent their aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer cell proliferation. It can also reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it can inhibit the aggregation of amyloid beta peptides, which is a key event in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods and is relatively easy to purify. It also has demonstrated anticancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. This could involve further studies on its mechanism of action, as well as in vivo studies to determine its safety and efficacy. Another direction is to explore its potential as a treatment for Alzheimer's disease. This could involve studies on its ability to cross the blood-brain barrier and its effect on cognitive function. Additionally, further studies could be conducted to optimize its synthesis method and to develop more potent derivatives.
Synthesis Methods
The synthesis of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide can be achieved using different methods. One of the most common methods is the reaction between 3-bromo-N-propan-2-ylthiophene-2-carboxylic acid and N-(2-aminoethyl) acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-6(2)13(5-8(12)14)10(15)9-7(11)3-4-16-9/h3-4,6H,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIARBMBGSZJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)C(=O)C1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

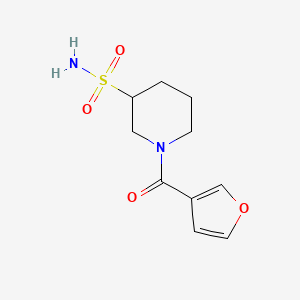
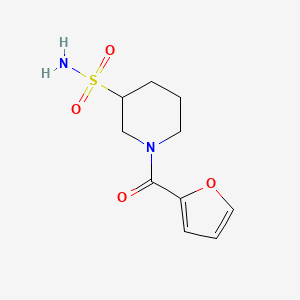
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
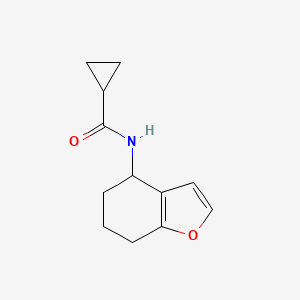
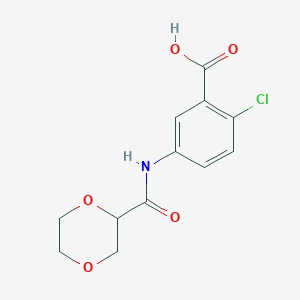


![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)

